![molecular formula C15H19F3N4O B2850906 1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea CAS No. 2415511-76-9](/img/structure/B2850906.png)
1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety
Métodos De Preparación
The synthesis of 1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Coupling with Pyridine Derivatives: The pyridine ring is coupled with the azetidine moiety using coupling agents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage through the reaction of the intermediate with isocyanates or carbamoyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the urea linkage can occur under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, trifluoromethylating agents for introducing the trifluoromethyl group, and various oxidizing and reducing agents for redox reactions.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The azetidine moiety may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
1-Cyclopentyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea can be compared with other similar compounds, such as:
1-Cyclopentyl-3-(3-(trifluoromethyl)phenyl)urea: This compound has a phenyl ring instead of a pyridine ring, which may result in different chemical and biological properties.
1-Cyclopentyl-3-(2-fluorophenyl)urea: The presence of a fluorine atom instead of a trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O/c16-15(17,18)10-5-6-19-13(7-10)22-8-12(9-22)21-14(23)20-11-3-1-2-4-11/h5-7,11-12H,1-4,8-9H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUITVVATZUFRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B2850824.png)
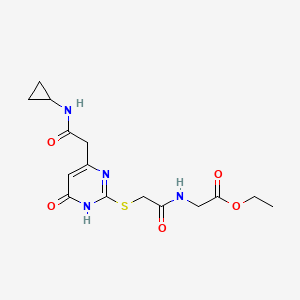
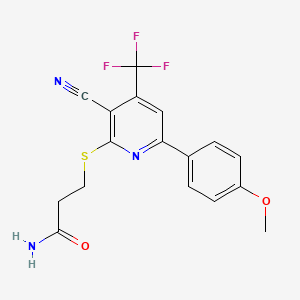
![1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2850827.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2850828.png)
![METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2850829.png)
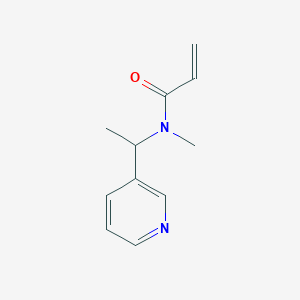

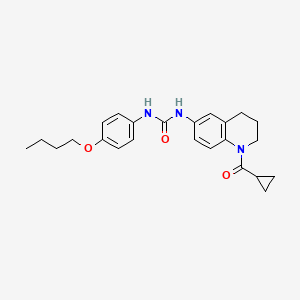
![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide](/img/structure/B2850837.png)
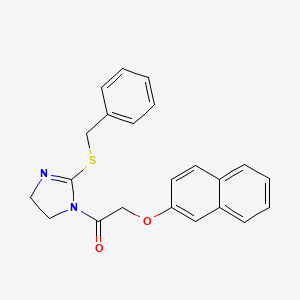

![N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2850841.png)
![Ethyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-3-carboxylate](/img/structure/B2850842.png)
